1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one
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Overview
Description
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The unique structure of 1,3,4-thiadiazole derivatives, which includes a five-membered ring containing two nitrogen atoms and one sulfur atom, contributes to their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer therapy, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and cell division .
Comparison with Similar Compounds
1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazole derivatives: These compounds have a similar five-membered ring structure but contain three nitrogen atoms instead of two nitrogen and one sulfur atom.
1,3,4-Oxadiazole derivatives: These compounds have a similar structure but contain an oxygen atom instead of a sulfur atom.
Properties
Molecular Formula |
C8H12N2OS2 |
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Molecular Weight |
216.3 g/mol |
IUPAC Name |
3,3-dimethyl-1-(1,3,4-thiadiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C8H12N2OS2/c1-8(2,3)6(11)4-12-7-10-9-5-13-7/h5H,4H2,1-3H3 |
InChI Key |
PZBOTZGZOGFWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=CS1 |
Origin of Product |
United States |
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